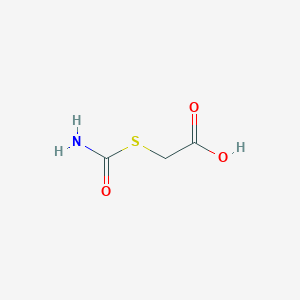

(Aminocarbonylthio)acetic acid

Description

Structural Classification and Nomenclature within Relevant Chemical Classes

(Aminocarbonylthio)acetic acid is a multifunctional organic compound. Its classification can be understood by dissecting its constituent parts. The backbone of the molecule is acetic acid, a simple two-carbon carboxylic acid. wikipedia.orgnih.gov The key feature is the substitution at the alpha-carbon (the carbon adjacent to the carboxyl group).

The substituent is an aminocarbonylthio group [-S-C(=O)NH₂]. This group itself contains a thioether linkage (-S-) and an aminocarbonyl (carbamoyl or amide) group. Therefore, the compound belongs to the class of thiocarboxylic acids, specifically an S-acid, where the sulfur atom replaces an oxygen atom in the ester-like linkage. researchgate.netresearchgate.net

The systematic IUPAC name for this compound is This compound or 2-((aminocarbonyl)thio)acetic acid . mdpi.com The nomenclature follows standard rules where "acetic acid" is the parent structure. tandfonline.comnih.gov The "2-" indicates the position of the substituent on the acetic acid chain, and "(aminocarbonyl)thio" describes the substituent group attached to this position.

Below is a data table summarizing the structural classification of the compound.

| Structural Feature | Chemical Class | Description |

| CH₃COOH backbone | Carboxylic Acid | The molecule is a derivative of acetic acid (ethanoic acid). wikipedia.orgnih.gov |

| -S- linkage | Thioether / Sulfide (B99878) | It contains a sulfur atom single-bonded to two carbon atoms. |

| R-C(=O)SH analogue | Thiocarboxylic Acid (S-acid) | The compound is a derivative where the hydroxyl group of a carboxylic acid is conceptually replaced by a thiol group which is then further substituted. researchgate.net |

| -C(=O)NH₂ group | Carboxamide (Amide) | It features an amide functional group as part of its substituent. |

| -S-C(=O)N< moiety | Thiocarbamate | Specifically, it is an S-acylthiocarbamate derivative, a subclass of thiocarbamates. researchgate.net |

Historical Context and Emergence of Thioacetic Acid Scaffolds in Chemical Synthesis

The development of thioacetic acid chemistry provides the historical foundation for understanding compounds like this compound. Thioacetic acid (CH₃C(O)SH) is an organosulfur compound that serves as the sulfur analogue of acetic acid. researchgate.net Its history dates back to the late 19th century. nih.gov

In 1887, French chemist Marcelin Berthelot was the first to synthesize a compound similar to thioacetic acid. nih.gov A few years later, in 1895, the German chemist Arthur Hantzsch successfully synthesized thioacetic acid and described some of its key properties. nih.gov The early 20th century saw further investigation into its preparation and chemical behavior, notably by German chemist Carl Duisberg, who published on its synthesis in 1903. nih.gov

Throughout the first half of the 20th century, research into thioacetic acid intensified. nih.gov Chemists improved upon the original synthetic methods and began to uncover its utility in various fields, including as a crucial raw material in the synthesis of more complex molecules. nih.gov

Common methods for preparing thioacetic acid include the reaction of acetic anhydride (B1165640) with hydrogen sulfide or the treatment of glacial acetic acid with phosphorus pentasulfide. researchgate.netontosight.ai Its primary and most enduring role in organic synthesis is as a reagent for introducing thiol groups (-SH) into molecules. researchgate.net The thioacetate (B1230152) anion, its conjugate base, is an effective nucleophile that can displace halides and other leaving groups to form a thioester, which can then be hydrolyzed to yield the corresponding thiol. researchgate.net

Significance and Research Trajectory of Related Compounds Containing the Aminocarbonylthio Moiety

The aminocarbonylthio functional group is a key component of the broader class of compounds known as thiocarbamates. researchgate.net These compounds have attracted considerable scientific interest due to their diverse biological activities and applications in medicine, agriculture, and materials science. researchgate.netontosight.ai Research into molecules containing this moiety has led to the discovery of compounds with a wide array of potential uses.

Thiocarbamates and their derivatives, such as the closely related acylthiocarbamates, have been a focus of medicinal chemistry research. researchgate.net A significant research trajectory has been their investigation as potential therapeutic agents. For instance, studies have identified acylthiocarbamates as a novel class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.govacs.orgacs.org This line of inquiry involves structure-activity relationship (SAR) studies and molecular modeling to optimize the potency and selectivity of these compounds. nih.govacs.org

The research has also extended to dithiocarbamates, which are structurally related. These compounds are known for their ability to chelate metals and have been explored for their anti-cancer properties and as imaging agents in nuclear medicine. nih.gov The versatility of the thiocarbamate scaffold makes it a "privileged structure" in medicinal chemistry—a molecular framework that can be adapted to interact with various biological targets. rsc.org The synthesis of thiocarbamates continues to be an active area of research, with a focus on developing more efficient, atom-economical, and environmentally benign methods. researchgate.net

The following table summarizes key research findings on compounds containing thiocarbamate and related moieties.

| Compound Class | Research Focus | Key Findings | Citations |

| Acylthiocarbamates | Anti-HIV Agents | Identified as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. | researchgate.netacs.orgacs.org |

| Thiocarbamates | Agrochemicals | Compounds with specific substitutions show herbicidal and hypnotic activities. | researchgate.net |

| Thiocarbamates | Synthetic Methodology | Development of novel, one-pot, and catalyzed methods for synthesis from various starting materials. | researchgate.net |

| Dithiocarbamates | Medicinal Chemistry | Metal complexes show promise as anti-cancer agents and have been used in PET-imaging. | nih.gov |

| Dithiocarbamates | Antimicrobial Agents | Both the ligands and their metal complexes exhibit broad-spectrum antibacterial activity. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-carbamoylsulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3S/c4-3(7)8-1-2(5)6/h1H2,(H2,4,7)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKMUSXKBMZDMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633883 | |

| Record name | (Carbamoylsulfanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4695-06-1 | |

| Record name | (Carbamoylsulfanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Aminocarbonylthio Acetic Acid and Its Derivatives

Strategies for Carbonyl-Thio Bond Formation

The formation of the carbonyl-thio bond is a critical step in the synthesis of (Aminocarbonylthio)acetic acid and its derivatives. Various strategies have been developed to efficiently construct this linkage, primarily involving the reaction of a sulfur-based nucleophile with a suitable electrophile.

Base-Catalyzed Addition Reactions (e.g., Thioglycolic Acid to Chalcones)

Base-catalyzed Michael-type addition reactions represent a robust method for the formation of the thioether linkage. In a relevant example, the addition of thioglycolic acid to chalcone (B49325) derivatives can be facilitated by a base. This reaction proceeds via the deprotonation of the thiol group of thioglycolic acid, creating a potent nucleophile that then attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. The general mechanism involves the formation of a zwitterionic intermediate or a negatively charged adduct, which is subsequently protonated to yield the final product. mdpi.com The use of a base is crucial for the deprotonation of the thiol, thereby initiating the conjugate addition. mdpi.com

A variety of bases can be employed to catalyze this transformation, with the choice of base influencing the reaction rate and yield. The reaction conditions, such as solvent and temperature, also play a significant role in the efficiency of the addition.

Reactions Involving Chloroacetic Acid and Thio-Functionalized Precursors (e.g., Thiouracil Derivatives, N-Methylthiourea)

A common and effective strategy for the synthesis of S-substituted acetic acid derivatives involves the reaction of chloroacetic acid with various thio-functionalized precursors. This nucleophilic substitution reaction, where the sulfur atom acts as the nucleophile and the chlorine atom as the leaving group, is a versatile method for creating the S-CH₂COOH moiety.

Thiouracil Derivatives: The reaction of thiouracil and its derivatives with chloroacetic acid has been investigated as a route to compounds bearing a carboxymethylthio substituent. rsc.orgotka-palyazat.hunih.gov In this process, a hydrogen atom is removed from a nitrogen atom of the thiouracil ring as the carbon atom from the chloroacetic acid molecule attaches to the sulfur atom. rsc.org Theoretical studies using Density Functional Theory (DFT) have been employed to compare different potential mechanisms and to calculate the activation energies for the formation of the resulting products. rsc.orgotka-palyazat.hu For the reaction between thiouracil and chloroacetic acid, two primary pathways are considered, depending on which NH group of the thiouracil ring participates in the reaction. The activation energies for the formation of 2-(6-oxo-1,6-dihydropyrimidin-2-ylthio)acetic acid and 2-(4-oxo-1,4-dihydropyrimidin-2-ylthio)acetic acid have been calculated to be 55.78 and 72.9 kcal/mol, respectively. otka-palyazat.hu These calculations indicate a preference for the removal of the hydrogen from the nitrogen at the ortho position relative to the sulfur group. otka-palyazat.hu

| Reactants | Products | Calculated Activation Energy (kcal/mol) |

| Thiouracil + Chloroacetic Acid | 2-(6-oxo-1,6-dihydropyrimidin-2-ylthio)acetic acid | 55.78 otka-palyazat.hu |

| Thiouracil + Chloroacetic Acid | 2-(4-oxo-1,4-dihydropyrimidin-2-ylthio)acetic acid | 72.9 otka-palyazat.hu |

N-Methylthiourea and Thiourea (B124793): The reaction between chloroacetic acid and thiourea or its derivatives, such as N-methylthiourea, is another important method for synthesizing related structures. This reaction can lead to the formation of 2-iminothiazolidin-4-one derivatives. organic-chemistry.org Theoretical studies suggest that the reaction may proceed through the iminothiol tautomer of thiourea rather than the thione form. organic-chemistry.org The reaction is generally spontaneous and can be influenced by the solvent, with a preference for occurring in vacuo over an aqueous solution. organic-chemistry.org One-pot syntheses under microwave irradiation have been developed for the condensation of thioureas with chloroacetic acid and an aldehyde to form 5-arylidene-2-imino-4-thiazolidinones. organic-chemistry.org

Functionalization and Derivatization Approaches at the Acetic Acid Moiety

The acetic acid moiety of this compound offers a prime site for functionalization and derivatization, allowing for the modification of the compound's physicochemical properties and the introduction of diverse structural motifs. Standard carboxylic acid chemistry can be employed to achieve these transformations.

Common derivatization strategies include:

Esterification: The carboxylic acid can be converted to a variety of esters through reaction with alcohols under acidic conditions or by using coupling agents.

Amidation: Reaction with amines, facilitated by coupling reagents, leads to the formation of amides. This approach allows for the introduction of a wide range of substituents. youtube.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be further functionalized.

Conversion to Acid Halides: Treatment with reagents such as thionyl chloride or oxalyl chloride converts the carboxylic acid to a more reactive acid halide, which can then be used in a variety of subsequent reactions.

The choice of derivatization strategy depends on the desired final product and the compatibility of the reagents with the rest of the molecule.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into derivatives of this compound is of significant interest for various applications. Stereoselective synthesis aims to control the formation of specific stereoisomers. Methodologies for achieving this include the use of chiral auxiliaries, chiral catalysts, and chiral starting materials.

While specific examples for the stereoselective synthesis of this compound derivatives are not extensively detailed in the provided context, general principles of asymmetric synthesis can be applied. For instance, the addition of a prochiral nucleophile to a derivative containing a chiral auxiliary can lead to the diastereoselective formation of a new stereocenter. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Another approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, in related systems, the asymmetric addition of thioglycolic acid to nitro olefins has been catalyzed by cinchona alkaloids, yielding chiral products. rsc.org Similarly, the enantioselective conjugate addition of thioglycolate to chalcones has been achieved using a lanthanum catalyst. rsc.org These methodologies could potentially be adapted for the stereoselective synthesis of chiral this compound derivatives.

Catalytic Approaches in Derivative Synthesis (e.g., Palladium-Catalyzed Reactions)

Modern catalytic methods, particularly those employing transition metals like palladium, offer powerful tools for the synthesis of this compound derivatives. Palladium-catalyzed reactions are known for their high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed aminocarbonylation is a highly effective method for the synthesis of amides from aryl or vinyl halides, a carbonyl source (often carbon monoxide or a surrogate), and an amine. colostate.edunih.gov This reaction could be applied to synthesize amide derivatives of this compound by first introducing a halide handle onto the scaffold. The catalytic cycle typically involves oxidative addition of the halide to a Pd(0) complex, CO insertion, and subsequent nucleophilic attack by the amine followed by reductive elimination to afford the amide product and regenerate the catalyst. nih.gov

Recent advancements have focused on developing CO-free aminocarbonylation methods, using CO surrogates like formic acid and carbodiimides. colostate.edu Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can also be employed to further functionalize derivatives of this compound, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

| Catalytic Reaction | Reactants | Product | Catalyst System |

| Aminocarbonylation | Aryl Halide, Amine, CO | Amide | Palladium(II) acetate/ligand colostate.edu |

| Aminocarbonylation of Arylboronic Acids | Arylboronic Acid, Nitroarene, CO | Amide | Palladium catalyst nih.gov |

| Reductive Carbonylation | Aryl Halide, Ammonia surrogate | Primary Amide | Palladium catalyst nih.gov |

Cascade and Multicomponent Reactions for Scaffold Construction (e.g., Imino-Stetter Reaction in Related Systems)

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next.

The Stetter reaction, a 1,4-addition of an aldehyde to an α,β-unsaturated compound catalyzed by a nucleophile such as a thiazolium salt or cyanide, is a powerful tool for forming 1,4-dicarbonyl compounds. nih.govsemanticscholar.org A variation of this is the imino-Stetter reaction, which involves the conjugate addition of an acyl anion equivalent to an imine. This reaction has been utilized in the synthesis of complex nitrogen-containing heterocycles. researchgate.netnih.govresearchgate.net For instance, a cyanide-catalyzed intramolecular imino-Stetter reaction of aldimines derived from 2-aminocinnamic acid derivatives has been used to synthesize indole-3-acetic acid derivatives. researchgate.netnih.gov

While direct applications of the imino-Stetter reaction to the synthesis of the this compound scaffold are not explicitly detailed, the principles of this and other cascade and multicomponent reactions could be adapted. For example, a multicomponent reaction involving an amine, a carbonyl compound, and a sulfur-containing component could potentially be designed to construct the core structure of this compound in a convergent and atom-economical manner. The use of acetic acid as a solvent and catalyst in some multicomponent reactions has been shown to be effective for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficient synthesis of this compound and its derivatives is critically dependent on the careful optimization of reaction conditions to maximize product yield and purity while minimizing reaction times and the formation of byproducts. Research in analogous synthetic transformations, such as the formation of thiocarbamates and thioesters, provides valuable insights into the key parameters that influence the outcomes of these reactions. This section explores the optimization of various reaction conditions, including the choice of catalysts, solvents, temperature, and reaction time, and presents detailed research findings in interactive data tables.

A plausible and commonly employed route for the synthesis of S-alkyl thiocarbamates, a class of compounds structurally related to this compound, involves the addition of a thiol to an isocyanate. This reaction can often be performed under catalyst- and solvent-free conditions, simplifying the purification process and reducing the environmental impact. In such cases, the primary variables for optimization are temperature and reaction time.

In other instances, particularly when dealing with less reactive substrates, the use of a catalyst becomes essential. For the synthesis of S-alkyl thiocarbamates and dithiocarbamates, rare-earth metal amides have been shown to be effective catalysts. For example, the lanthanum complex La[N(SiMe3)2]3 has demonstrated activity in promoting the addition of thiols to isocyanates and isothiocyanates, leading to the desired products in moderate to excellent yields with good functional group tolerance. researchgate.net

The optimization of such catalytic reactions involves a systematic variation of several parameters to identify the conditions that provide the highest yield and selectivity. The following data table illustrates a typical optimization study for the synthesis of an S-alkyl thiocarbamate, a reaction analogous to the potential synthesis of this compound derivatives.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Toluene (B28343) | 25 | 24 | <5 |

| 2 | None | Toluene | 80 | 12 | 45 |

| 3 | La[N(SiMe3)2]3 (5) | Toluene | 25 | 6 | 78 |

| 4 | La[N(SiMe3)2]3 (5) | THF | 25 | 6 | 65 |

| 5 | La[N(SiMe3)2]3 (2) | Toluene | 25 | 6 | 92 |

| 6 | La[N(SiMe3)2]3 (2) | Toluene | 50 | 3 | 95 |

| 7 | Sc[N(SiMe3)2]3 (2) | Toluene | 50 | 3 | 88 |

| 8 | Y[N(SiMe3)2]3 (2) | Toluene | 50 | 3 | 91 |

The data presented in the table clearly demonstrates the significant impact of each parameter on the reaction yield. The uncatalyzed reaction proceeds poorly at room temperature (Entry 1) but shows a moderate yield at an elevated temperature (Entry 2). The introduction of a lanthanum-based catalyst dramatically improves the yield even at room temperature (Entry 3). A brief solvent screen indicates that toluene is a more suitable solvent than THF for this particular transformation (Entry 4 vs. Entry 3). Further optimization of the catalyst loading reveals that reducing the amount of catalyst to 2 mol% leads to a significant increase in the yield (Entry 5), suggesting that higher catalyst concentrations might lead to side reactions or product inhibition. Finally, a slight increase in temperature with the optimized catalyst loading results in a near-quantitative yield in a significantly shorter reaction time (Entry 6). A comparison with other rare-earth metal catalysts, such as those based on Scandium and Yttrium, indicates that the lanthanum catalyst provides the highest efficiency under these conditions (Entries 7 and 8).

These findings underscore the importance of a multi-parameter optimization approach in developing efficient synthetic pathways for this compound and its derivatives. By systematically evaluating the effects of catalysts, solvents, temperature, and reaction time, it is possible to achieve high yields and develop robust and scalable synthetic protocols.

Elucidation of Chemical Reactivity and Transformation Pathways of Aminocarbonylthio Acetic Acid Analogues

Hydrolytic Stability and Degradation Mechanisms (e.g., [[[(3,5-dichlorophenyl)amino]carbonyl]thio]acetic acid (DCTA) hydrolysis)

The hydrolytic stability of (aminocarbonylthio)acetic acid and its analogues is a critical aspect of their chemical profile, often dictated by the substitution on the nitrogen atom and the pH of the medium. Generally, dithiocarbamates, the parent class of these compounds, are unstable in acidic conditions. arabjchem.org The decomposition rate at a constant pH typically follows first-order kinetics and is proportional to the hydrogen ion concentration. arabjchem.org For instance, the half-life of some dithiocarbamates can be as short as 0.3 seconds at pH 2, highlighting their instability in acidic environments. arabjchem.org In contrast, they exhibit greater stability in alkaline media. nih.gov

The primary degradation route for many analogues is acid-catalyzed hydrolysis. nih.gov The mechanism of acid decomposition for dithiocarbamates can vary based on the pKa of the parent amine. For those derived from amines with a pKa less than 10, decomposition often proceeds through a dithiocarbamate (B8719985) anion and a zwitterionic intermediate. acs.org Conversely, for dithiocarbamates derived from stronger amines (pKa > 10), the proposed mechanism involves a water-catalyzed S-to-N proton transfer that occurs in concert with the cleavage of the C–N bond. acs.org This process requires the C–N bond to twist, which inhibits resonance and increases the basicity of the nitrogen, thereby favoring the proton transfer. acs.org

A specific analogue, [[[(3,5-dichlorophenyl)amino]carbonyl]thio]acetic acid (DCTA), demonstrates a relevant degradation pathway. Studies on related compounds indicate that hydrolysis can lead to the cleavage of the thioester bond. researchgate.net For DCTA, a plausible hydrolytic sequence involves its degradation into 3,5-dichlorophenyl isocyanate (DPI). researchgate.net This type of degradation underscores the reactivity of the aminocarbonylthio linkage. Environmental factors such as photolysis and oxidation also contribute to the transformation of these compounds, leading to a variety of breakdown products. nih.govresearchgate.net Common metabolites from the broader dithiocarbamate class include ethylene (B1197577) thiourea (B124793) (ETU), carbon disulfide (CS₂), and isothiocyanates. arabjchem.orgnih.gov

The rate of hydrolytic decomposition is significantly influenced by the nature of the substituents. Monoalkyldithiocarbamates, for example, are generally more stable in acidic solutions than their dialkyl counterparts. arabjchem.org The steric hindrance from a second alkyl group can increase the strain on the C–N bond, accelerating decomposition. arabjchem.org

Table 1: Factors Influencing Hydrolytic Degradation of this compound Analogues

| Factor | Effect on Stability | Mechanism/Observation |

|---|---|---|

| Low pH (Acidic) | Decreased Stability | Acid-catalyzed hydrolysis is a primary degradation route. nih.gov The rate is often proportional to H⁺ concentration. arabjchem.org |

| High pH (Alkaline) | Increased Stability | Dithiocarbamates are generally more stable in alkaline environments. nih.gov |

| Parent Amine pKa | Variable | Determines the specific acid decomposition mechanism (e.g., via zwitterion or concerted S-to-N proton transfer). acs.org |

| N-Substitution | Variable | Dialkyl derivatives are often less stable in acid than monoalkyl derivatives due to increased steric strain on the C-N bond. arabjchem.org |

Nucleophilic and Electrophilic Reactivity of the Aminocarbonylthio Moiety

The aminocarbonylthio moiety, the core functional group of this compound, exhibits both nucleophilic and electrophilic characteristics, which govern its reaction pathways.

Nucleophilic Character: The nucleophilicity of this group is primarily attributed to the electron-rich sulfur and nitrogen atoms. The dithiocarbamate anion (R₂NCS₂⁻) is a potent nucleophile. uni-muenchen.de The sulfur atoms, being soft bases, readily attack soft electrophiles. nih.govresearchgate.net Systematic investigations have shown that dithiocarbamate anions are considerably more nucleophilic than their oxygen analogues (carbamates), despite being weaker Brønsted bases. uni-muenchen.de Their reactivity towards standard electrophiles, such as benzhydrylium ions, has been quantified and included in comprehensive nucleophilicity scales. uni-muenchen.de For example, dithiocarbamate anions are approximately one order of magnitude more nucleophilic than corresponding dithiocarbonate ions, a difference attributed to the lower electronegativity and greater positive mesomeric effect (+M) of the nitrogen atom compared to oxygen. uni-muenchen.de The non-bonding lone pairs on the nitrogen and the anionic charge on the sulfur in the deprotonated form make the moiety an effective donor of electrons in chemical reactions. youtube.com

Electrophilic Character: While the sulfur and nitrogen atoms are nucleophilic, the thiocarbonyl carbon atom (>C=S) acts as an electrophilic center. The polarization of the carbon-sulfur double bond, due to the higher electronegativity of sulfur, renders the carbon atom electron-deficient and susceptible to attack by nucleophiles. youtube.comyoutube.com This electrophilicity is a key factor in reactions such as hydrolysis, where a water molecule attacks the thiocarbonyl carbon, initiating the cleavage of the molecule. The reactivity of this electrophilic site can be influenced by the substituents on the nitrogen atom, which can modulate the electron density at the thiocarbonyl carbon through inductive and resonance effects.

This dual reactivity allows the aminocarbonylthio moiety to participate in a wide array of reactions, acting as a nucleophile in substitutions and additions, and as an electrophile in reactions with strong nucleophiles.

Carboxylic Acid Functional Group Transformations

The presence of a carboxylic acid group in this compound and its analogues provides a reactive site for a variety of chemical transformations, including salt formation, esterification, and amidation.

As with other carboxylic acids, the acidic proton of the carboxyl group readily participates in acid-base reactions. libretexts.org Reaction with bases, such as alkali metal hydroxides or simple amines, results in the formation of ionic carboxylate salts that are typically water-soluble. libretexts.orgpressbooks.pub

R-S-C(=O)N(H)-CH₂COOH + NaOH → R-S-C(=O)N(H)-CH₂COO⁻Na⁺ + H₂O

Furthermore, the dithiocarbamate portion of the molecule can chelate with various metal ions. The reaction with metal salts can lead to the formation of stable transition metal dithiocarbamate complexes, where the metal ion is coordinated by the two sulfur atoms. wikipedia.orgresearchgate.netuobaghdad.edu.iq This property is widely exploited in coordination chemistry. researchgate.net These reactions demonstrate the ability of the molecule to form salts at both the carboxylic acid and the dithiocarbamate functionalities.

The carboxylic acid group can be converted into esters and amides through standard synthetic protocols.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This reversible reaction, often referred to as Fischer esterification, can be driven to completion by removing the water formed as a byproduct. libretexts.orgpressbooks.pub

R-S-C(=O)N(H)-CH₂COOH + R'OH ⇌ R-S-C(=O)N(H)-CH₂COOR' + H₂O

Amidation: The direct reaction of the carboxylic acid with an amine is generally inefficient as it leads to an acid-base reaction forming a salt. libretexts.orgoup.com To form an amide, the carboxylic acid must first be "activated." This is commonly achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). oup.combath.ac.uklibretexts.org The activated intermediate then readily reacts with a primary or secondary amine to produce the desired amide. libretexts.orgyoutube.comyoutube.com Several amide derivatives of related acetic acid compounds have been synthesized for various applications. nih.govnih.gov

The thermal and catalytic decomposition of this compound analogues is influenced by both the aminocarbonylthio moiety and the carboxylic acid group. As discussed previously, dithiocarbamates are prone to decomposition, especially under acidic conditions, to yield products like carbon disulfide and the corresponding amine. nih.govtandfonline.com

The presence of the carboxylic acid group can introduce unique decomposition pathways through intramolecular catalysis. For dithiocarbamates containing a carboxylic group, such as glycinedithiocarboxylate, the acid decomposition can be intramolecularly general acid-catalyzed by the neighboring carboxylic acid group. acs.orgnih.gov This intramolecular catalysis can significantly enhance the rate of proton transfer and subsequent C-N bond cleavage compared to intermolecular catalysis. nih.gov The efficiency of this intramolecular proton transfer is measured by the effective molarity (EM), which can be quite high, indicating a favorable transition state geometry. nih.gov For example, the effective molarity for the carboxylic group in the decomposition of glycinedithiocarboxylate anion has been reported as (5.6 ± 3.3) × 10² M. nih.gov

Solvolysis Kinetics and Mechanistic Investigations in Varied Media

Solvolysis, a reaction where the solvent acts as the nucleophile, is a key degradation pathway for this compound analogues. Mechanistic studies, often involving kinetics, help elucidate the reaction pathways and the structure of transition states.

The kinetics of hydrolysis for these compounds are highly dependent on the pH of the medium. The pH-rate profiles for the acid decomposition of various dithiocarbamates have been studied extensively. nih.govnih.govresearchgate.net These profiles often show a plateau region from which a pH-independent first-order rate constant (k₀) or a specific acid catalysis constant (k_H) can be calculated. nih.govresearchgate.net From these kinetic data, the acid dissociation constants (pKa) of the dithiocarbamic acids and their conjugate acids can also be determined. researchgate.net

For example, the study of piperidine (B6355638) dithiocarbamate analogues in aqueous ethanol (B145695) showed that the reactive species and transition state structure depend on the heteroatoms within the piperidine ring. nih.gov Similarly, studies on aryldithiocarbamates have suggested that reaching the transition state for decomposition involves a necessary torsion of the C-N bond, which increases the basicity of the nitrogen and facilitates proton transfer. researchgate.net

Table 2: Summary of Kinetic and Mechanistic Data for Dithiocarbamate Analogue Decomposition

| Compound/Class | Kinetic Parameter/Observation | Reference |

|---|---|---|

| Glycinedithiocarboxylate | Intramolecular general acid catalysis by COOH group. | acs.org, nih.gov |

| Glycinedithiocarboxylate | Effective Molarity (EM) of COOH group = (5.6 ± 3.3) × 10² M. | nih.gov |

| Aryldithiocarbamates | pH-rate profiles show a plateau where k_obs = k₀ (rate constant for dithiocarbamic acid decomposition). | researchgate.net |

| Piperidine dithiocarbamates | Reactive species and transition state structure depend on ring heteroatoms. | nih.gov |

| General Dithiocarbamates | Decomposition is first-order at constant pH and proportional to [H⁺]. | arabjchem.org |

: Chelation and Complex Formation with Metal Ions

This compound and its analogues represent a class of versatile chelating agents due to the presence of multiple potential donor atoms within their molecular structure. The key functional groups—the sulfur atom of the thioether linkage, the oxygen atoms of the carboxylate group, and the nitrogen and oxygen atoms of the aminocarbonyl moiety—provide several potential sites for coordination with metal ions. This multifunctionality allows these ligands to act as monodentate, bidentate, or even polydentate bridging ligands, leading to the formation of a diverse range of metal complexes with varying stoichiometry and geometry.

The primary coordination is typically expected to involve the sulfur atom and one of the carboxylate oxygen atoms. This arrangement leads to the formation of a thermodynamically stable five-membered chelate ring with a metal center. The affinity of these ligands for different metal ions is significantly influenced by the nature of the metal. In line with the principles of Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur donor atom exhibits a strong preference for soft metal ions such as mercury(II), cadmium(II), and lead(II).

The stability of the resulting metal chelates is quantified by their formation constants (also known as stability constants). The formation of a metal-ligand complex (ML) is an equilibrium process, and its stability is given by the constant K. wikipedia.orgscispace.com This can occur in a stepwise manner for complexes with higher ligand-to-metal ratios (ML₂, ML₃, etc.). wordpress.comscispace.com While specific stability constants for this compound are not extensively documented in publicly available literature, data from closely related analogues, such as Thioglycolic acid (TGA), provide valuable insight into the chelating strength. TGA shares the key sulfur and carboxylate donor groups. Studies on TGA reveal a high affinity for heavy metal ions, as shown by the large logarithmic values of their cumulative stability constants (log β). researchgate.net

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | log β₃ (ML₃) |

|---|---|---|---|

| Hg²⁺ | 15.2 | 27.5 | 34.4 |

| Cd²⁺ | 5.0 | 7.7 | - |

| Pb²⁺ | 5.8 | 8.1 | - |

The data for Thioglycolic acid indicates the formation of highly stable complexes, particularly with Hg(II). The presence of the aminocarbonyl group in this compound is expected to modulate this chelating behavior through electronic (inductive and resonance) effects, potentially altering the basicity of the sulfur and carboxylate groups and thus influencing the stability constants. Furthermore, the amide nitrogen or oxygen could participate in coordination, especially with transition metals that favor higher coordination numbers, potentially leading to different complex geometries or bridging motifs.

The coordination mode of these ligands can be inferred using spectroscopic techniques, particularly infrared (IR) spectroscopy. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion will shift. For instance, coordination via the carboxylate group is typically confirmed by a significant change in the separation (Δν) between the asymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretching frequencies compared to the free carboxylate ion. A large Δν value is indicative of monodentate coordination, whereas a smaller value suggests bidentate (chelating or bridging) coordination. rsc.org Similarly, a shift in the C-S stretching vibration to a lower frequency upon complexation would provide evidence for the involvement of the sulfur atom in the coordination sphere.

Theoretical and Computational Chemistry Studies on Aminocarbonylthio Acetic Acid Systems

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the equilibrium geometry and electronic characteristics of (Aminocarbonylthio)acetic acid. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), offer a balance of computational cost and accuracy for predicting molecular properties. nih.govnih.gov

Molecular Structure: Calculations would begin by optimizing the molecular geometry to find the lowest energy arrangement of atoms. This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the planarity of the aminocarbonyl group, the C-S-C bond angle of the thioether linkage, and the geometry of the carboxylic acid group. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography if available for validation. nih.gov

Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.govutm.my

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the carbonyl and carboxyl oxygen atoms and the nitrogen atom, indicating sites susceptible to electrophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and delocalization of electron density due to orbital interactions. nih.govnih.gov This can reveal the nature of bonding and the extent of conjugation within the molecule.

| Property | Predicted Value/Information | Significance |

|---|---|---|

| HOMO Energy | -6.2 to -7.0 eV | Indicates electron-donating capability; localized on sulfur and nitrogen atoms. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability; localized on carbonyl and carboxyl groups. |

| Energy Gap (ΔE) | ~5.0 eV | Reflects chemical stability and resistance to electronic excitation. nih.gov |

| Dipole Moment | 3.0 - 5.0 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates. For reactions involving this compound, such as its formation or subsequent transformations, these models provide a step-by-step view of the chemical process.

For example, the formation of thioacetic acid from an aldehyde and a thiol involves an initial addition to form a hemithioacetal, followed by a dehydration or disproportionation step. mdpi.com Computational analysis of this pathway reveals the relative free energies of reactants, intermediates, transition states, and products, providing a complete thermodynamic and kinetic profile of the reaction. mdpi.comresearchgate.net

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Calculated ΔG (kcal/mol) |

|---|---|---|---|

| 1 | Thiol addition to carbonyl | +10.4 | -7.1 |

| 2 | Dehydration of intermediate | +26.0 | -1.4 |

| 3 | Hydrolysis of thioester | +15.0 | -10.0 |

Note: Data are illustrative, based on analogous systems like the reaction of glycolaldehyde with methanethiol. mdpi.com

Conformational Analysis and Intermolecular Interactions

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. The carboxylic acid group, in particular, is known to adopt two primary planar conformations: syn and anti. nih.govnih.gov In the syn conformation, the acidic hydrogen is oriented towards the carbonyl oxygen, whereas in the anti conformation, it points away. researchgate.net

Computational studies show that for simple carboxylic acids in the gas phase, the syn conformer is generally more stable due to a stabilizing intramolecular interaction. nih.gov However, the presence of a solvent can alter this preference. In aqueous solutions, the anti conformation can become more favorable because it can form more stabilizing hydrogen bonds with surrounding water molecules. nih.govchemrxiv.org

For this compound, conformational analysis would explore the rotation around the C-S, S-C, and C-C single bonds. A key focus would be the potential for intramolecular hydrogen bonding between the amide N-H or the carboxylic O-H and a nearby acceptor atom (e.g., a carbonyl oxygen). Such interactions can significantly stabilize certain conformations. nih.govresearchgate.net The relative populations of different conformers in various solvents can be predicted by calculating their relative Gibbs free energies. nih.gov

Simulation of Chemical Transformations in Constrained Environments

The reactivity of a molecule can be dramatically altered when it is confined within a structured environment, such as the channels and pores of a zeolite catalyst. osti.gov Zeolites are crystalline aluminosilicates with well-defined pore structures that can act as solid acid catalysts.

Computational simulations can model the behavior of this compound within a zeolite framework. These studies would investigate:

Adsorption: How the molecule binds to the active sites (typically Brønsted acid sites) within the zeolite. mdpi.com

Activation: The interaction with the acid site can activate the molecule for subsequent reactions. For example, in acylation reactions using carboxylic acids, the zeolite is thought to facilitate the formation of a reactive surface acyl species. researchgate.netnih.gov

Transition State Stabilization: The confined space of the zeolite pores can selectively stabilize certain transition states, thereby directing the reaction towards specific products (shape selectivity). DFT calculations have shown that the stability of reactive intermediates like acylium ions is highly dependent on the size of the zeolite's channels. osti.gov

Prediction of Spectroscopic Signatures for Structural Characterization

Computational chemistry is a vital tool for interpreting experimental spectra. By calculating the theoretical spectroscopic properties of a proposed molecular structure, a direct comparison can be made with experimental data to confirm or refute the structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov These calculated frequencies, often scaled by an empirical factor to better match experimental values, are used to assign the bands observed in experimental FT-IR and Raman spectra to specific molecular motions (e.g., C=O stretch, N-H bend, O-H stretch). nih.gov Anharmonic calculations can provide even more accurate predictions, especially for systems involving hydrogen bonding. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. Comparing calculated and experimental chemical shifts is a powerful method for structural elucidation and conformational analysis. nih.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -OH (Carboxylic Acid) | O-H Stretch | 3400 - 3550 (monomer), 2500-3300 (H-bonded) |

| -NH₂ (Amide) | N-H Stretch | 3300 - 3500 |

| -C=O (Carboxylic Acid) | C=O Stretch | 1730 - 1760 |

| -C=O (Amide) | C=O Stretch (Amide I) | 1650 - 1680 |

| -S-CH₂- | C-S Stretch | 600 - 750 |

Note: Wavenumbers are illustrative and can shift significantly based on conformation, aggregation, and solvent effects. researchgate.net

Investigation of Biological Activity and Molecular Mechanisms of Aminocarbonylthio Acetic Acid Derivatives

Mechanistic Studies of Antimicrobial Activity (e.g., against Gram-positive bacteria, mastitis pathogens)

While direct studies on the antimicrobial mechanisms of (Aminocarbonylthio)acetic acid are limited, research on related acetic acid and amphiphilic amino acid derivatives provides insights into their potential modes of action against bacteria, including Gram-positive organisms and pathogens responsible for mastitis.

Impact on Microbial Cell Membrane Integrity and Permeability

The antimicrobial activity of many organic acids and their derivatives is linked to their ability to disrupt the bacterial cell membrane. For amphiphilic derivatives of amino acids, their mechanism of action often involves interaction with the negatively charged components of the bacterial membrane, such as lipoteichoic acids in Gram-positive bacteria. nih.govuctm.edu This interaction can lead to a disruption of the membrane's integrity.

The general mechanism proposed for such amphiphilic molecules involves two key steps:

An initial electrostatic interaction between the positively charged parts of the molecule and the negatively charged bacterial cell membrane. uctm.edu

The insertion of the hydrophobic portions of the molecule into the lipid bilayer, which alters membrane fluidity and permeability. uctm.edu

This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. uctm.edu Some amphiphilic aminoglycoside derivatives have been shown to cause membrane depolarization and increase membrane permeability in bacteria like S. aureus and B. subtilis. nih.govbohrium.com Electron microscopy has further revealed the disruption of the bacterial cell wall's integrity following treatment with these compounds. nih.gov

Influence on Bacterial Metabolic Pathways (e.g., sugar metabolism, central carbon metabolism)

Recent research has highlighted that the rewiring of central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle, is a bacterial response to antibiotic stress. mdpi.com The glyoxylate (B1226380) shunt, for instance, is a metabolic pathway that is often upregulated during bacterial infections and under antibiotic treatment. researchgate.net It is plausible that derivatives of acetic acid could interfere with these central metabolic pathways, thereby inhibiting bacterial growth and survival. The targeting of metabolic pathways is being explored as a strategy to enhance the efficacy of existing antimicrobial therapies. nih.gov

Modulation of Microbial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on their population density. mdpi.com This system regulates various processes, including biofilm formation and the production of virulence factors. mdpi.com The inhibition of QS is considered a promising anti-virulence strategy. nih.gov

Various natural and synthetic molecules have been identified as quorum sensing inhibitors (QSIs). nih.gov For instance, certain cinnamic acid derivatives have been shown to function as N-acyl homoserine lactone (AHL) inhibitors, thereby interfering with QS in Gram-negative bacteria. mdpi.com Indole-3-acetic acid has also been identified as a molecule that can decrease virulence factor production in some bacteria. nih.gov Although direct evidence for this compound is lacking, its structural components suggest a potential to interact with QS signaling pathways. The development of QSIs is an active area of research to combat multidrug-resistant bacteria. mdpi.com

Cell Death Induction in In Vitro Cancer Models: Mechanistic Insights (e.g., rat and human gastric cancer cell lines)

Research into the anticancer properties of acetic acid, the parent compound of this compound, has provided valuable mechanistic insights, particularly in the context of gastric cancer. Studies have shown that acetic acid can selectively induce cell death in cancer cells through mechanisms involving oxidative stress. nih.govnih.gov

Cancerous gastric mucosal cells have been found to exhibit increased expression of monocarboxylic transporter 1 (MCT1), which facilitates a higher uptake of acetic acid compared to normal cells. nih.gov The accumulation of acetic acid within cancer cells leads to an enhanced production of reactive oxygen species (ROS). nih.govresearchgate.net This increase in oxidative stress can, in turn, trigger apoptosis, a form of programmed cell death. nih.govnih.gov

In vitro studies using rat gastric carcinoma (RGK-1) and human gastric cancer (KATO III) cell lines have demonstrated that acetic acid induces cell death in a concentration-dependent manner. nih.gov Notably, the cancerous cells were more sensitive to the effects of acetic acid than normal rat gastric epithelial cells (RGM-1). nih.gov

Table 1: Effect of Acetic Acid on Gastric Cell Lines

| Cell Line | Type | Effect of Acetic Acid | Reference |

|---|---|---|---|

| RGM-1 | Normal rat gastric epithelial | Less sensitive to cell death | nih.gov |

| RGK-1 | Rat gastric carcinoma | Sensitive to cell death | nih.gov |

| KATO III | Human gastric cancer | More sensitive to cell death than RGK-1 | nih.gov |

While these findings are for acetic acid, they suggest a potential mechanism by which its derivatives, such as this compound, might exert anticancer effects. However, direct experimental evidence for the specific compound is needed to confirm this hypothesis.

Plant Growth Regulation and Rhizogenesis Studies (e.g., Quinolinylthioacetic Acid Derivatives)

Derivatives of thioacetic acid, particularly those incorporating a quinoline (B57606) moiety, have been investigated for their potential as plant growth regulators. These compounds have shown promise in stimulating rhizogenesis, the formation of roots.

Influence on Root Development Processes

Studies on derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid and 3-((6-R-quinolin-4-yl)thio)propanoic acid have demonstrated their ability to stimulate root formation in plant explants. medicine.dp.uadnu.dp.ua In microclonal propagation of Paulownia clones and pink rose (Rosa damascena Mill.) clones, these compounds exhibited a significant stimulating effect on rhizogenesis in vitro. medicine.dp.uadnu.dp.ua

The sodium salt of 2-((quinolin-4-yl)thio)acetic acid was found to be a more potent stimulator of rhizogenesis compared to its corresponding acid form. medicine.dp.ua The presence of certain substituents on the quinoline ring was found to modulate this activity. For instance, the presence of alkoxy groups at the 6th position and a methyl group at the 2nd position of the quinoline ring tended to reduce the root-stimulating activity. medicine.dp.ua

Table 2: Influence of Quinolinylthioacetic Acid Derivatives on Rhizogenesis

| Compound Type | Plant Model | Observed Effect | Reference |

|---|---|---|---|

| 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives | Paulownia clone 112 | High stimulating effect on rhizogenesis in vitro | medicine.dp.ua |

| 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives | Pink rose (Rosa damascena Mill.) variety Lada | High stimulating effect on rhizogenesis in vitro | dnu.dp.ua |

These findings highlight the potential of quinolinylthioacetic acid derivatives as effective, low-toxic substances for promoting plant propagation. medicine.dp.uadnu.dp.ua

Structure-Activity Relationship (SAR) in Plant Biological Systems

The biological activity of thiocarbamate derivatives in plants is most extensively documented in the context of their use as herbicides. wikipedia.org The primary mechanism of action for this class of compounds is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs). nih.govwssa.net These fatty acids are essential precursors for the production of critical plant surface lipids, including cuticular waxes and suberin. nih.gov

The structure-activity relationship (SAR) for thiocarbamate herbicides is centered on the integrity of the thiocarbamate functional group, which, after metabolic activation, acts as the inhibitor. The general structure consists of an amine group and a thiol group attached to a carbonyl center. Variations in the alkyl substituents on the amine and the sulfur atom modulate the compound's herbicidal efficacy, selectivity, and soil persistence.

It is widely believed that the parent thiocarbamate compound is not the ultimate active molecule. In vivo, it undergoes oxidation by cytochrome P450 monooxygenases to a more reactive sulfoxide (B87167) derivative. nih.govportlandpress.com This sulfoxide is the active herbicidal form that inhibits the fatty acid elongase enzymes responsible for VLCFA synthesis. portlandpress.com This bioactivation is a key component of their mode of action. Consequently, structural features that facilitate this oxidation can enhance herbicidal activity. The disruption of VLCFA production leads to a compromised cuticle, increased transpiration, and ultimately, the death of susceptible plants. portlandpress.com

Table 1: Examples of Thiocarbamate Herbicides and Their General Structural Features This interactive table provides examples of commercially used thiocarbamate herbicides, highlighting the structural variations within this class.

| Compound Name | Amine Substituents | Thiol Substituent |

|---|---|---|

| EPTC | Di-n-propyl | Ethyl |

| Pebulate | N-butyl, N-ethyl | S-propyl |

| Cycloate | N-cyclohexyl, N-ethyl | S-ethyl |

| Vernolate | Di-n-propyl | S-propyl |

| Triallate | Di-isopropyl | S-(2,3,3-trichloroallyl) |

Enzymatic Interactions and Molecular Inhibition Studies

The primary enzymatic targets for thiocarbamate herbicides in plants are the fatty acid elongase systems. nih.gov These enzyme complexes are responsible for extending fatty acid chains beyond the common C16 and C18 lengths. The sulfoxide metabolites of thiocarbamates are postulated to act as potent and selective inhibitors of these elongases. portlandpress.com

Beyond their herbicidal action in plants, thiocarbamate derivatives have been shown to interact with and inhibit a range of enzymes in various biological systems. Chemoproteomic studies using activity-based protein profiling have revealed that thiocarbamate pesticides can inhibit multiple serine hydrolases in the mouse brain. nih.gov Notable off-targets include monoacylglycerol lipase (B570770) and fatty acid amide hydrolase, which are key enzymes in the degradation of endocannabinoid signaling lipids. nih.gov

Other studies have demonstrated that certain thiocarbamates and related compounds like thiuram disulfides can inhibit the enzymatic activity of urease, a key enzyme in soil nitrogen fertilization. acs.org The mechanism of inhibition often involves the covalent modification of key amino acid residues, particularly cysteine or serine, within the enzyme's active site. For some enzymes, N-monosubstituted thiocarbamates have shown time-dependent inhibition consistent with irreversible inhibition. researchgate.net

Table 2: Known Enzymatic Targets of Thiocarbamate Derivatives This interactive table summarizes key enzymes known to be inhibited by various thiocarbamate compounds.

| Compound Class | Enzyme Target(s) | Biological System | Inhibition Mechanism |

|---|---|---|---|

| Thiocarbamate Herbicides | Fatty Acid Elongases | Plants | Inhibition of VLCFA synthesis nih.gov |

| Thiocarbamate Pesticides | Serine Hydrolases (e.g., MAGL, FAAH) | Mammalian (Mouse Brain) | Covalent modification of active site serine nih.gov |

| Thiocarbamate Pesticides | Acetylcholinesterase | Mammalian | Cholinesterase inhibition epa.gov |

| Thiuram Disulfides | Urease | Bacterial/Soil | Inhibition of urea (B33335) hydrolysis acs.org |

Proteomic and Metabolomic Analysis in Response to Compound Exposure

Proteomic and metabolomic approaches are powerful tools for elucidating the global cellular response to chemical exposure, identifying potential targets, and understanding mechanisms of toxicity or efficacy. nih.gov

A proteomic study on the effects of a thionocarbamate derivative, N-(4-methyl)phenyl-O-(4-methoxy)phenyl-thionocarbamate (MMTC), on human melanoma cells identified significant alterations in protein expression associated with apoptosis. nih.gov Using two-dimensional electrophoresis and mass spectrometry, researchers observed increased levels of proteins such as caspase-1, caspase-4, and c-Jun-N-terminal kinase, which are involved in programmed cell death. Conversely, levels of proteins like ATP synthase and the cell cycle regulator Cdc25c were reduced. nih.gov Such studies highlight the utility of proteomics in mapping the complex signaling pathways affected by these compounds. Furthermore, chemoproteomic platforms have been instrumental in broadly defining the serine hydrolase targets of thiocarbamate pesticides in brain tissue. nih.gov

While metabolomics provides a functional readout of the physiological state of a cell and can define metabolic signatures pre- and post-treatment, nih.gov specific metabolomic analyses detailing the response of any biological system to this compound or its close derivatives are not prominent in the available scientific literature.

Transport Mechanisms Across Biological Membranes (e.g., in yeast systems)

Specific transport mechanisms for this compound in biological membranes, including those of yeast, have not been characterized. However, its transport can be hypothesized based on its chemical structure as an N-substituted amino acid derivative and a carboxylic acid.

In yeast such as Saccharomyces cerevisiae, the transport of carboxylic acids is mediated by a diverse group of membrane proteins. nih.gov Depending on the extracellular pH and the specific transporter, these compounds can be transported in their anionic form, often via a proton symport mechanism. nih.gov

Given that the core structure of the target compound is a derivative of glycine, it is also conceivable that it could interact with amino acid transport systems. Yeast possesses a large number of amino acid transporters with varying specificities, which typically couple the uptake of amino acids to the electrochemical proton gradient. nih.gov However, the large (aminocarbonylthio) substituent on the amino group might sterically hinder recognition and transport by many conventional amino acid permeases.

Finally, as a weak acid, it is possible that this compound could cross biological membranes via simple diffusion when in its undissociated, more lipid-soluble form, particularly under conditions of low extracellular pH. This is a common mechanism for many small carboxylic acids. nih.gov A definitive understanding of its transport would require dedicated experimental studies using radiolabeled compounds or competition assays in yeast uptake systems.

Exploration of Aminocarbonylthio Acetic Acid Derivatives in Advanced Materials and Catalysis Research

Role as Precursors or Ligands in Homogeneous and Heterogeneous Catalytic Systems

The thiazolidine (B150603) core, fundamental to (Aminocarbonylthio)acetic acid, is a valuable scaffold for designing ligands for transition metal catalysis. The presence of sulfur and nitrogen heteroatoms allows these molecules to act as effective ligands for various metals, forming stable complexes that can catalyze important organic transformations.

Thiazolidine-containing compounds have been identified as effective ligands for palladium, facilitating catalytic processes such as the Heck and Suzuki-Miyaura cross-coupling reactions. mdpi.com These reactions are cornerstones of modern organic synthesis, crucial for the formation of carbon-carbon bonds. The thiazolidine derivative stabilizes the palladium catalyst, enabling efficient and selective reactions.

Furthermore, derivatives such as thiazolidine–thioureas have been synthesized to serve as ligands for coordinating with metals like gold (Au) and silver (Ag). google.com For instance, gold complexes featuring these ligands have been prepared where the gold atom is linearly bonded to the sulfur atom of the thiourea (B124793) and a phosphorus atom from a phosphine (B1218219) co-ligand. google.com The specific geometry and electronic properties of these metal complexes are central to their catalytic activity. The synthesis of these ligand precursors often involves base-catalyzed protocols for constructing the core 1,3-thiazolidine-2-thione scaffolds from readily available starting materials like α-tertiary propargylamines and carbon disulfide. nih.gov

| Metal Center | Derivative Type | Role | Catalyzed Reaction Example | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Thiazolidine | Ligand | Heck and Suzuki-Miyaura reactions | mdpi.com |

| Gold (Au) | Thiazolidine-thiourea | Ligand | Formation of heteroleptic gold(I) complexes | google.com |

| Silver (Ag) | Thiazolidine-thiourea | Ligand | Metal coordination complexes | google.com |

Integration into Photothermographic Materials and Imaging Technologies

Photothermographic materials create images through a process involving light exposure followed by heat development. researchgate.net These systems typically rely on a photosensitive silver halide component and a reducible organic silver salt that provides the silver for image formation upon heating. researchgate.netnih.gov While direct integration of this compound as the primary silver salt is not extensively documented, its derivatives, particularly from the broader rhodanine (B49660) family, play a crucial role as precursors to sensitizing dyes.

In silver halide-based imaging, sensitizing dyes are essential for extending the spectral sensitivity of the material beyond its natural response range in the blue and ultraviolet regions. nih.gove3s-conferences.org Rhodanine is a well-established nucleus for the synthesis of merocyanine (B1260669) dyes, which are a prominent class of spectral sensitizers. nih.gov These dyes are adsorbed onto the surface of silver halide grains within the photographic emulsion. nih.gove3s-conferences.org When the dye absorbs light of a specific wavelength, it injects an electron into the silver halide crystal, initiating the formation of a latent image, which is later developed by heat. e3s-conferences.org Therefore, rhodanine derivatives, including structures related to this compound, are vital in the "photo" component of photothermography and other silver halide imaging technologies by enabling sensitivity to a wider spectrum of light.

| Component | Derivative Type | Function | Imaging System | Reference |

|---|---|---|---|---|

| Sensitizing Dye Precursor | Rhodanine | Forms merocyanine dyes to extend spectral sensitivity | Silver Halide Photographic Emulsions | nih.gov |

| Photoswitchable Chromophore | Rhodanine-based Chromophore | Acts as a light-responsive molecular switch for photochromic materials | Advanced Photoresponsive Systems | nih.gov |

Applications in Sensing and Electrochemical Systems

Derivatives of this compound are extensively used in the development of chemical sensors for detecting various analytes, particularly heavy metal ions. The rhodanine and thiazolidine structures contain heteroatoms with high electron density that can act as binding sites for metal ions. rsc.org This interaction often leads to a measurable optical or electrochemical response, forming the basis for colorimetric, fluorescent, or electrochemical sensors.

Rhodanine derivatives have been established as highly sensitive reagents for the determination of metal ions. rsc.org They can be incorporated onto electrode surfaces to create molecular sensors that exhibit a specific response upon binding to target ions. The design of these ligands is crucial for achieving high-performance electrochemical sensors with tailored structural and electronic properties for selective analyte binding.

Research has demonstrated the application of these derivatives in sensors for a wide array of metal ions:

Mercury (Hg²⁺) and Copper (Cu²⁺): Rhodamine-based chemosensors, which share structural motifs with rhodanines, can bind to Hg²⁺ and Cu²⁺, resulting in detectable changes in color and fluorescence. nih.gov

Lead (Pb²⁺): Rhodamine-based sensors have been developed that show a selective "turn-on" fluorescence response to Pb²⁺ ions. nih.gov

Iron (Fe³⁺, Fe²⁺) and Copper (Cu²⁺): Quinoline-based thiazole (B1198619) derivatives have been synthesized for the selective detection of iron and copper ions through fluorescence quenching.

Tin (Sn²⁺): Simple rhodamine-based compounds have been designed as fluorescent chemosensors for Sn²⁺ based on a metal-mediated cyclization reaction.

Aluminum (Al³⁺): Thiazolidine-based fluorescent chemosensors have shown selectivity for aluminum ions.

| Derivative Family | Target Analyte | Sensing Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Rhodanine | Heavy Metal Ions (General) | Electrochemical / Colorimetric | Used as highly sensitive reagents and in modified electrodes for metal ion detection. | rsc.org |

| Rhodamine-based | Hg²⁺, Cu²⁺ | Fluorescence / Colorimetric | Binding causes spirolactam ring-opening, leading to a strong fluorescence and color change. | nih.gov |

| Rhodamine-based | Pb²⁺ | Fluorescence ("Turn-on") | Sensor exhibits high selectivity and sensitivity for Pb²⁺ in aqueous solutions. | nih.gov |

| Thiazole (Quinoline-based) | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | Demonstrates effective and selective fluorescence quenching upon binding. | |

| Thiazolidine | Al³⁺ | Fluorescence | Ligand shows a dramatic increase in fluorescence intensity upon addition of Al³⁺. |

Development as Components in Novel Polymeric or Composite Materials

The rhodanine moiety, the core of this compound, is not only a functional molecule on its own but also a versatile building block for the synthesis of advanced polymers. Its chemical structure allows it to participate in polymerization reactions either as a monomer or as an initiator, leading to novel materials with unique properties.

One significant application is the use of rhodanine as an initiator for the anionic ring-opening polymerization of thiiranes. This process yields cyclic polythioethers, a class of polymers with distinct physical properties compared to their linear analogues. The rhodanine unit can be precisely incorporated into the polymer architecture, allowing for the creation of complex multicyclic structures.

Furthermore, the rhodanine monomer itself can be polymerized to form polyrhodanine (PRh), a conducting polymer that has garnered attention for its potential in biomedical applications. The free carboxylic acid group present in this compound provides a convenient handle for polymer modification, allowing these molecules to be grafted onto other polymer chains to impart specific functionalities. Rhodanine moieties can also be incorporated into the backbone or side chains of polymers through techniques like the Knoevenagel condensation reaction, offering a versatile method for constructing polymers with on-demand linear, branched, or grafted structures.

| Role of Derivative | Polymerization Method | Resulting Polymer Type | Potential Application | Reference |

|---|---|---|---|---|

| Initiator | Anionic Ring-Opening Polymerization (of thiiranes) | Cyclic Polythioethers | Advanced materials with unique topologies | |

| Monomer | Polymerization of rhodanine | Polyrhodanine (PRh) | Conducting polymers, biomedical materials | |

| Functional Monomer | Knoevenagel Condensation / Polymerization | Rhodanine-containing polymers (backbone/side-chain) | Polymers with controlled architecture (linear, branched) | |

| Modifying Agent | Grafting via carboxylic acid group | Functionalized Polymers | Materials with tailored properties |

Future Research Directions and Unexplored Avenues for Aminocarbonylthio Acetic Acid Research

Development of Novel and Sustainable Synthetic Routes

The future exploration of (Aminocarbonylthio)acetic acid is fundamentally reliant on the development of efficient and sustainable methods for its synthesis. While classical approaches to forming thio- and carbamoyl linkages exist, future research should focus on innovative strategies that offer improved yields, scalability, and environmental compatibility.

One promising avenue is the exploration of green chemistry approaches . This could involve the use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalytic methods that minimize waste. For instance, the use of enzyme-catalyzed reactions could offer high selectivity and mild reaction conditions.

Another area for development is the use of flow chemistry . Continuous flow synthesis can offer precise control over reaction parameters, leading to improved safety, consistency, and the potential for automated, high-throughput synthesis of derivatives. This would be particularly valuable for creating a library of this compound analogs for screening purposes.

Advanced Spectroscopic Characterization and High-Resolution Structural Elucidation

A thorough understanding of the structural and electronic properties of this compound is a prerequisite for its rational application. Future research should employ a suite of advanced spectroscopic techniques to fully characterize the molecule.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy , including two-dimensional techniques such as COSY, HSQC, and HMBC, will be crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity of atoms within the molecule.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy will provide detailed information about the vibrational modes of the functional groups, offering insights into bonding and intermolecular interactions.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and for studying the fragmentation patterns of the molecule, which can provide valuable structural information.

A pivotal goal for future research will be to obtain a high-resolution crystal structure through single-crystal X-ray diffraction. This would provide definitive information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. Such data is invaluable for computational modeling and for understanding the molecule's physical and biological properties.

In-depth Mechanistic Studies of Biological Interactions and Target Identification

The thiourea (B124793) moiety, a key component of this compound, is a well-established pharmacophore found in a variety of therapeutic agents. This strongly suggests that this compound and its derivatives may exhibit interesting biological activities.

Future research should focus on in-depth mechanistic studies to elucidate how this compound interacts with biological systems. This will involve screening for a broad range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

A crucial aspect of this research will be target identification . Techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction can be employed to identify the specific proteins or enzymes that interact with this compound. Once potential targets are identified, further studies will be needed to validate these interactions and to understand the molecular basis of the compound's activity. For instance, derivatives of thiourea have been shown to target proteins such as vascular endothelial growth factor receptor 2 (VEGFR2), B-RAF, and matrix metalloproteinase 9 (MMP9) in the context of cancer. biointerfaceresearch.com It is plausible that this compound derivatives could be designed to interact with these or other therapeutically relevant targets. biointerfaceresearch.com

Exploration of New Application Domains in Chemical Biology and Material Science

The unique structural features of this compound open up possibilities for its application in diverse fields beyond traditional medicinal chemistry.

In chemical biology , the carboxylic acid and thio- functionalities could be exploited for bioconjugation. For example, the carboxylic acid could be activated to form amide bonds with proteins or other biomolecules. The sulfur atom could also participate in specific ligation reactions. The development of this compound-based probes could enable the study of biological processes in living systems.

The potential for this compound to be used in "click" chemistry is another exciting avenue. Click chemistry refers to a class of biocompatible reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. organic-chemistry.org If derivatives of this compound can be designed to participate in such reactions, it would greatly expand their utility as building blocks for complex molecular architectures. organic-chemistry.org

In material science , the ability of the functional groups in this compound to coordinate with metal ions could be explored for the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing. Furthermore, the compound could serve as a monomer or a functional additive in the synthesis of advanced polymers with tailored properties.

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research and drug discovery. harvard.edunih.gov These powerful computational tools can be applied to accelerate the exploration of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Generative AI models can be employed for the de novo design of novel this compound derivatives with desired properties. crimsonpublishers.com By learning from existing chemical data, these models can propose new molecular structures that are likely to be active against a specific biological target or to possess certain material properties. crimsonpublishers.com

Q & A

Q. What experimental approaches are recommended to optimize microbial synthesis of (Aminocarbonylthio)acetic acid?

Q. How can proteomic analysis resolve metabolic bottlenecks in this compound biosynthesis?